REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([NH2:12])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[N:13]([O-])=O.[Na+].Cl[Sn]Cl.O>Cl.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([NH:12][NH2:13])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7] |f:1.2,3.4|
|
Name
|
5-(Furan-2-yl)-3-trifluoromethyl-1-(2-carboxyl-4-methoxyphenyl)-1H-pyrazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C(=CC1)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at or below 10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 10° C
|
Type
|
CUSTOM
|
Details
|
thaw to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
TEMPERATURE
|
Details
|
then heated in a vacuum oven for 18 h
|
Duration
|
18 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C(=CC1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 284% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |